Chloro[bis(pentachlorophenyl)]thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Chloro[bis(pentachlorophenyl)]thallane typically involves the reaction of thallium(I) chloride with pentachlorophenyl lithium or pentachlorophenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Chloro[bis(pentachlorophenyl)]thallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thallium compounds.
Reduction: It can be reduced to form lower oxidation state thallium compounds.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chloro[bis(pentachlorophenyl)]thallane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other thallium compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Chloro[bis(pentachlorophenyl)]thallane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Chloro[bis(pentachlorophenyl)]thallane can be compared with other similar compounds such as:
Bis(pentachlorophenyl)mercury chloride: Similar structure but with mercury instead of thallium.
Bis(pentachlorophenyl)lead chloride: Similar structure but with lead instead of thallium.
Bis(pentachlorophenyl)tin chloride: Similar structure but with tin instead of thallium.
These compounds share some chemical properties but differ in their reactivity and applications due to the different central metal atoms
Eigenschaften
CAS-Nummer |
58228-56-1 |
---|---|
Molekularformel |
C12Cl11Tl |
Molekulargewicht |
738.5 g/mol |
IUPAC-Name |
chloro-bis(2,3,4,5,6-pentachlorophenyl)thallane |
InChI |
InChI=1S/2C6Cl5.ClH.Tl/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
AMALVDRLNTVAQK-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)[Tl](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.